3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one
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Description
3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H20ClFN2O4S and its molecular weight is 450.91. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
Research indicates that derivatives of quinolinone, which include compounds similar to 3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one, show promise as antibacterial agents. Goueffon et al. (1981) discuss a compound with structural similarity, highlighting its broad antibacterial efficacy in experimental infections (Goueffon, Montay, Roquet, & Pesson, 1981). Furthermore, Janakiramudu et al. (2017) have synthesized sulfonamides and carbamates derived from a similar compound, showing good antimicrobial activity against several bacterial strains and fungi (Janakiramudu et al., 2017).
Antimicrobial and Pharmacological Screening
Patel et al. (2009) synthesized molecules containing functional groups similar to the compound and tested them for antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities, finding them effective in various capacities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). Similarly, Desai, Shihora, and Moradia (2007) synthesized and characterized new quinazolines, demonstrating their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Antioxidative Effects
Liu et al. (2002) explored the antioxidative or prooxidative effects of 4-hydroxyquinoline derivatives, which share structural similarities with the compound of interest, on erythrocytes. Their findings suggest potential for these compounds in the development of antioxidant drugs (Liu, Han, Lin, & Luo, 2002).
Structure-Activity Relationships
Podányi et al. (1996) studied various derivatives of 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate, providing insights into the structure-activity relationships of such compounds, which could be relevant for similar compounds like this compound (Podányi, Keresztúri, Vasvári-Debreczy, Hermecz, & Tóth, 1996).
Anticancer Activity
Ghorab, Alsaid, Abdullah-al-Dhfyan, and Arafa (2015) synthesized sulfonamide derivatives and evaluated their cytotoxic activity against cancer cell lines, indicating potential for related compounds in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O4S/c1-2-24-13-20(30(27,28)15-5-3-14(22)4-6-15)21(26)16-11-17(23)19(12-18(16)24)25-7-9-29-10-8-25/h3-6,11-13H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKAHWOLOLHPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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